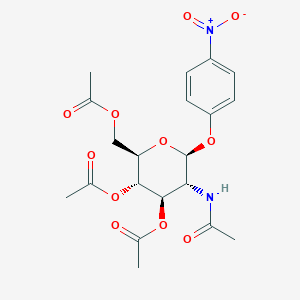

p-Nitrophenyl-2-Acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosid

Übersicht

Beschreibung

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside: is a synthetic compound used primarily as a substrate in biochemical assays. It is particularly useful in the colorimetric assay of N-Acetyl-beta-glucosaminidase, an enzyme involved in the degradation of glycoproteins and glycolipids . The compound has a molecular formula of C20H24N2O11 and a molecular weight of 468.41 g/mol .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is used as a model substrate to study enzyme kinetics and mechanisms, particularly for glycosidases .

Biology: In biological research, this compound is used to investigate the activity of N-Acetyl-beta-glucosaminidase in various biological samples, including tissues and fluids .

Medicine: In medical research, it is employed in diagnostic assays to measure enzyme activity, which can be indicative of certain diseases or conditions .

Industry: In the industrial sector, the compound is used in the quality control of enzyme preparations and in the development of enzyme-based products .

Wirkmechanismus

Target of Action

The primary target of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is N-Acetyl-β-glucosaminidase . This enzyme plays a crucial role in the degradation of glycoproteins, glycolipids, and proteoglycans by removing terminal β-linked N-acetylglucosamine residues in the lysosome.

Mode of Action

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside acts as a substrate for N-Acetyl-β-glucosaminidase . The enzyme cleaves the compound, resulting in the release of p-nitrophenol, which can be detected by its yellow color in a basic solution. This colorimetric change allows for the rapid assay of N-Acetyl-β-glucosaminidase activity.

Biochemical Pathways

The compound is involved in the lysosomal catabolic process where N-Acetyl-β-glucosaminidase is active . By acting as a substrate for the enzyme, it participates in the breakdown of complex molecules. The downstream effects of this pathway include the recycling of cellular components and the provision of building blocks for cellular repair and growth.

Pharmacokinetics

As a substrate for a lysosomal enzyme, it is likely internalized into cells and transported to the lysosome where it interacts with n-acetyl-β-glucosaminidase .

Result of Action

The cleavage of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside by N-Acetyl-β-glucosaminidase results in the release of p-nitrophenol . This can be detected colorimetrically, providing a measure of the enzyme’s activity. This can be useful in research and diagnostic settings, particularly in diseases where N-Acetyl-β-glucosaminidase activity is altered.

Action Environment

The action of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is influenced by the intracellular environment , particularly the conditions within the lysosome . Factors such as pH, the presence of other substrates, and the overall health of the cell can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside plays a significant role in biochemical reactions. It interacts with the enzyme N-Acetyl-β-glucosaminidase, serving as a substrate for this enzyme . The nature of this interaction involves the enzyme catalyzing the hydrolysis of the compound, which can be monitored using colorimetric assays .

Molecular Mechanism

The molecular mechanism of action of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside involves its interaction with the enzyme N-Acetyl-β-glucosaminidase . The compound serves as a substrate for this enzyme, which catalyzes its hydrolysis. This reaction can be monitored using colorimetric assays, providing a useful tool for studying the activity of N-Acetyl-β-glucosaminidase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: The compound can undergo nucleophilic substitution reactions where the p-nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Common reagents include water, hydrochloric acid, or sodium hydroxide.

Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

- p-Nitrophenyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranoside

- 4-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-4-O-[2’-O-(2’‘,3’‘,4’‘-tri-O-benzoyl-alpha-L-fucopyranosyl)-3’,4’,6’-tri-O-acetyl-beta-D-glucopyranoside

Uniqueness: p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is unique due to its specific use as a substrate for N-Acetyl-beta-glucosaminidase assays. Its structure allows for the efficient release of p-nitrophenol upon enzymatic cleavage, making it a valuable tool in biochemical research .

Biologische Aktivität

p-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (commonly referred to as pNP-GlcNAc) is a synthetic glycoside derivative that serves as a substrate for various enzymatic reactions, particularly in the field of glycobiology. This compound is notable for its role in biochemical assays and its potential therapeutic applications. This article explores its biological activity, properties, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 468.41 g/mol

- Melting Point : 238°C

- Appearance : Light brown solid

The compound's structure includes a p-nitrophenyl group attached to an acetamido sugar moiety, which significantly influences its reactivity and interaction with enzymes.

Enzymatic Assays

pNP-GlcNAc is widely used as a substrate in enzyme assays, particularly for N-acetyl-beta-glucosaminidases (NAGases). The hydrolysis of this glycoside by NAGase releases p-nitrophenol, which can be quantified spectrophotometrically. This property makes it an essential tool for measuring enzyme activity in various biological samples, including human urine.

Table 1: Enzyme Kinetics of pNP-GlcNAc

| Enzyme | Km (mM) | Vmax (mmol/min/mg) |

|---|---|---|

| N-Acetyl-beta-glucosaminidase | 6.50 | 0.0149 |

This data indicates that pNP-GlcNAc has a moderate affinity for NAGase, making it suitable for kinetic studies and enzyme characterization .

Case Studies

- Clinical Applications : A study highlighted the use of pNP-GlcNAc in assessing NAGase activity in urine samples from patients with renal disorders. Elevated levels of this enzyme were correlated with kidney damage, suggesting that pNP-GlcNAc could serve as a biomarker for renal function .

- Glycobiology Research : In glycobiology, pNP-GlcNAc has been utilized to study the enzymatic mechanisms involved in glycan remodeling. Researchers have demonstrated that this compound can help elucidate the substrate specificity of various glycosidases, contributing to our understanding of carbohydrate metabolism .

- Chemo-Enzymatic Synthesis : Recent advancements have shown that pNP-GlcNAc can be employed in chemo-enzymatic synthesis processes to create more complex glycan structures. This application is particularly relevant in the development of glyco-conjugate vaccines and therapeutics .

Safety and Handling

While pNP-GlcNAc is generally regarded as safe when handled properly, it is essential to follow standard laboratory safety protocols. The compound should be stored at -20°C and handled under appropriate conditions to prevent degradation.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGAARHTLJIRK-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.